

Application Note: Mass Spectrometry Fragmentation & Analysis of (4- Methylmorpholin-3-yl)methanamine

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Compound of Interest

Compound Name:	(4-Methylmorpholin-3-yl)methanamine
CAS No.:	68431-71-0
Cat. No.:	B1588538

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Executive Summary

(4-Methylmorpholin-3-yl)methanamine is a polar, bicyclic-functionalized amine often utilized as a building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor antagonists). Its structure comprises a morpholine ring substituted at the N-position with a methyl group and at the C3-position with a methanamine () moiety.

This Application Note provides a comprehensive guide for the Mass Spectrometry (MS) analysis of this compound. Unlike standard libraries which may lack specific entry data for this intermediate, this guide utilizes first-principles fragmentation logic derived from morpholine and primary amine behavior to establish a validated identification protocol.

Key Analytical Parameters:

- Monoisotopic Mass: 130.1106 Da

- Precursor Ion

:

131.1179

- Primary Diagnostic Fragments:

114 (Loss of

),

100 (Alpha-cleavage),

87 (Ring contraction).

Scientific Mechanism: Fragmentation Pathways[1] [2][3][4]

The fragmentation of **(4-Methylmorpholin-3-yl)methanamine** in Electrospray Ionization (ESI+) MS/MS is driven by the protonation of the basic nitrogen atoms and subsequent charge-remote or charge-directed fragmentations.

Protonation Sites

The molecule contains two basic nitrogen atoms:

- Tertiary Amine (Ring N4): High proton affinity.
- Primary Amine (Exocyclic): High proton affinity.

While the proton is mobile, the initial population of

(

131) exists as a mixture of protomers. The specific location of the proton directs the subsequent bond cleavage.

Key Fragmentation Channels

Pathway A: Neutral Loss of Ammonia (

Da)

- Mechanism: Protonation of the primary amine group facilitates the elimination of NH_3 . This is a characteristic "neutral loss" for primary amines.
- Transition:
- Structure: The resulting cation is likely a bicyclic aziridinium species or an unsaturated morpholine derivative, stabilized by the tertiary nitrogen.

Pathway B: Alpha-Cleavage (Loss of Side Chain)

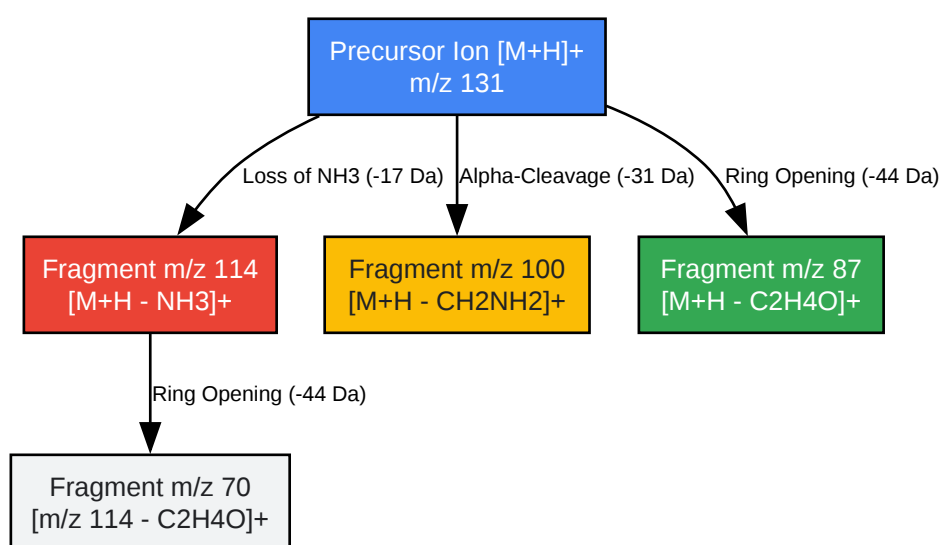
- Mechanism: Radical-site initiation or inductive cleavage at the C3 position of the morpholine ring. The bond between the ring carbon (C3) and the exocyclic methylene group breaks.
- Transition:
- Significance: This loss of the CH_2 group (31 Da neutral loss) leaves the N-methylmorpholine core cation. This is a high-intensity diagnostic peak.

Pathway C: Morpholine Ring Opening (Retro-Diels-Alder-like)

- Mechanism: The morpholine ring is prone to cleavage, often losing a neutral fragment (ethylene oxide equivalent, 44 Da) or C_2H_4 (28 Da).
- Transition:
(Loss of

-)
- Secondary Fragment: The 114 ion can also undergo this ring opening to yield 70 ().

Fragmentation Pathway Diagram



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Figure 1: Proposed MS/MS fragmentation tree for **(4-Methylmorpholin-3-yl)methanamine**.

Experimental Protocol

Sample Preparation

Due to the high polarity of the compound (

), standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/DCM) is ineffective.

- Recommended Method: Protein Precipitation (PPT) or Dilute-and-Shoot.
- Solvent: Acetonitrile:Methanol (75:25) with 0.1% Formic Acid.

- Procedure:
 - Dissolve 1 mg of standard in 1 mL of Methanol (Stock: 1 mg/mL).
 - Dilute to 100 ng/mL in Mobile Phase B (High Organic) for HILIC analysis.

LC-MS/MS Conditions

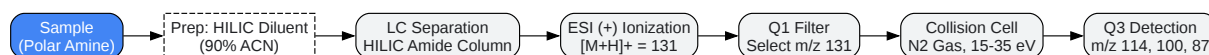
Challenge: Retention of small polar amines on C18 is poor. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

Parameter	Setting	Rationale
Column	HILIC Amide or Silica (2.1 x 100 mm, 1.7 μm)	Retains polar amines via hydrogen bonding and ionic interactions.
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0	Buffer maintains protonation and improves peak shape.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	High organic content required for HILIC retention.
Gradient	95% B to 50% B over 5 mins	Elute from high organic to low organic (inverse of Reverse Phase).
Flow Rate	0.4 mL/min	Optimal for ESI sensitivity.
Ionization	ESI Positive (+)	Basic nitrogens ionize readily in positive mode.
Source Temp	350°C	Ensure efficient desolvation of aqueous mobile phase.

MRM Transition Table (Quantification)

Precursor ()	Product ()	Collision Energy (eV)	Type	Note
131.1	114.1	15 - 20	Quantifier	High abundance, specific loss of .
131.1	100.1	25 - 30	Qualifier	Structural confirmation (Core ring).
131.1	87.1	35 - 40	Qualifier	High energy fragment (Ring opening).

Workflow Visualization



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Figure 2: Analytical workflow for the quantification of **(4-Methylmorpholin-3-yl)methanamine**.

Troubleshooting & Optimization

- Poor Retention / Peak Tailing:
 - Cause: Secondary interactions with silanols or incorrect pH.
 - Fix: Ensure buffer concentration is at least 10 mM. Check that the sample diluent matches the initial mobile phase (High Organic for HILIC). Injecting a 100% aqueous sample into a HILIC column will destroy peak shape.
- Low Sensitivity:
 - Cause: Ion suppression from matrix or incorrect source parameters.

- Fix: Monitor the

transition. If signal is low, optimize the Desolvation Gas Flow. Small molecules often require higher gas flow to decluster effectively.

- Crosstalk:

- Check: Ensure the collision cell clears effectively between scans. The loss of 17 Da () is common; verify specificity against the matrix blank.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10396873, **(4-Methylmorpholin-3-yl)methanamine**. Retrieved from [[Link](#)]
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- Agilent Technologies. HILIC Method Development for Polar Basic Compounds. Application Note 5990-5874EN.
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